molecular formula C9H14F2O B6174602 rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol CAS No. 2742890-90-8

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol

Cat. No.: B6174602
CAS No.: 2742890-90-8
M. Wt: 176.2
InChI Key:
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Description

rac-[(3R,4S)-1,1-difluorospiro[25]octan-4-yl]methanol is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving a suitable precursor such as a cyclohexanone derivative.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methanol Addition: The final step involves the addition of a methanol group to the spirocyclic core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may also contribute to its unique biological effects by influencing its three-dimensional conformation and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol stands out due to its unique spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

2742890-90-8

Molecular Formula

C9H14F2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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